Structural Elucidation of 4-Methoxy-2,5-dimethylbenzoic Acid: A Technical Guide
Structural Elucidation of 4-Methoxy-2,5-dimethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Methoxy-2,5-dimethylbenzoic acid. It includes detailed spectroscopic data, experimental protocols for characterization, and a plausible metabolic pathway, designed to support professionals in chemical research and drug development.
Chemical Structure and Properties
4-Methoxy-2,5-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) on the benzene ring, in addition to the carboxylic acid (-COOH) function, dictates its chemical properties and potential biological activity.
Molecular Formula: C₁₀H₁₂O₃
Molecular Weight: 180.20 g/mol
IUPAC Name: 4-Methoxy-2,5-dimethylbenzoic acid
Synthesis and Purification
A plausible synthetic route for 4-Methoxy-2,5-dimethylbenzoic acid can be adapted from the synthesis of similar substituted benzoic acids. A common method involves the carboxylation of a Grignard reagent derived from the corresponding bromo-substituted aromatic compound.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 4-Methoxy-2,5-dimethylbenzoic acid.
Experimental Protocol: Synthesis
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-4-methoxy-2,5-dimethylbenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.
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Carboxylation: The Grignard reagent is cooled in an ice-salt bath, and freshly crushed dry ice (solid CO₂) is added portion-wise. The reaction mixture is stirred until it reaches room temperature.
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Acidic Hydrolysis: The reaction is quenched by the slow addition of dilute hydrochloric acid. This protonates the carboxylate salt to form the desired carboxylic acid.
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Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Methoxy-2,5-dimethylbenzoic acid.
Spectroscopic Data for Structural Elucidation
The following tables summarize the predicted and expected spectroscopic data for 4-Methoxy-2,5-dimethylbenzoic acid, which are crucial for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic H (C3-H) | ~7.0 - 7.5 | Singlet | 1H |
| Aromatic H (C6-H) | ~6.8 - 7.2 | Singlet | 1H |
| -OCH₃ | ~3.8 | Singlet | 3H |
| -CH₃ (at C2) | ~2.2 - 2.5 | Singlet | 3H |
| -CH₃ (at C5) | ~2.2 - 2.5 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~170 |
| Aromatic C-O | ~155-160 |
| Aromatic C-COOH | ~125-130 |
| Aromatic C-CH₃ | ~130-140 |
| Aromatic C-H | ~110-120 |
| -OCH₃ | ~55 |
| -CH₃ | ~15-20 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic | C-H Stretch | 3000 - 3100 | Weak to Medium |
| Methyl/Methoxy | C-H Stretch | 2850 - 3000 | Medium |
| Carbonyl | C=O Stretch | 1680 - 1710 | Strong |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₃]⁺ |
| 135 | [M - COOH]⁺ |
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-2,5-dimethylbenzoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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¹H NMR Acquisition: A standard one-pulse sequence is employed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (0-14 ppm), and a relaxation delay of 1-5 seconds.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
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Sample Preparation (ATR-FTIR): A small amount of the solid sample is placed directly onto the ATR crystal.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Acquisition: A background spectrum is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
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Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a volatile organic solvent is injected into the GC.
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Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
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Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance to generate a mass spectrum.
Plausible Metabolic Pathway
While specific metabolic pathways for 4-Methoxy-2,5-dimethylbenzoic acid are not extensively documented, a plausible route of metabolism for substituted benzoic acids is conjugation with glycine.[1] This process, occurring primarily in the liver and kidney mitochondria, increases the water solubility of the xenobiotic, facilitating its excretion.[1]
Caption: Plausible glycine conjugation pathway for 4-Methoxy-2,5-dimethylbenzoic acid.
This metabolic conversion is a common detoxification pathway for benzoic acid and its derivatives. The rate and extent of this conjugation can be influenced by the nature and position of the substituents on the aromatic ring.[1]
Biological Activity Context
Derivatives of methoxybenzoic acid have been investigated for a range of biological activities, including anticancer, antimicrobial, and antioxidant properties. For instance, some derivatives have shown potential in targeting cell survival signaling pathways like the Akt/NFκB pathway in cancer cells. While the specific biological activities of 4-Methoxy-2,5-dimethylbenzoic acid are not yet well-defined, its structure suggests it could be a candidate for further investigation in these areas.
Caption: General workflow for screening the biological activity of a novel compound.

